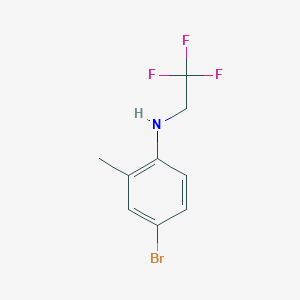

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Descripción general

Descripción

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the second position, and a trifluoroethyl group attached to the nitrogen

Actividad Biológica

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with significant biological activity due to its unique structural features. The presence of bromine and trifluoroethyl groups enhances its lipophilicity, allowing for better interaction with biological membranes and potential therapeutic targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 292.1 g/mol. Its structure consists of a bromine atom at the para position relative to the aniline nitrogen and a trifluoroethyl group attached to the nitrogen.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoroethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways.

- Halogen Bonding : The presence of bromine may enhance binding affinity towards certain biological targets through halogen bonding .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of halogenated anilines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 0.62 ± 0.34 | Induces apoptosis |

| Compound B | HuH-7 | 1.62 ± 0.27 | Inhibits cell migration |

These findings suggest that the compound may possess similar anticancer properties by inducing apoptosis and inhibiting cell proliferation in liver cancer cells .

Enzyme Inhibition

Studies indicate that halogenated anilines can inhibit various kinases involved in cancer progression. For example:

- IGF1R Inhibition : Compounds with similar structures have shown significant inhibition of the IGF1R kinase, which is critical in cancer cell survival and proliferation .

Case Study 1: HepG2 Cell Line

In a study evaluating the antiproliferative effects of various halogenated anilines on HepG2 cells, it was observed that increasing concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated that treatment with these compounds resulted in G2/M phase arrest and increased early-stage apoptosis rates.

Case Study 2: Enzyme Interaction Profiling

A profiling study on enzyme interactions revealed that compounds with trifluoroethyl groups exhibited enhanced binding to specific kinases compared to their non-fluorinated counterparts. This suggests that the trifluoroethyl moiety plays a crucial role in modulating enzyme activity and selectivity .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in:

- Pharmaceuticals : The compound is explored for its potential as a precursor in drug development. Its unique functional groups enhance interaction with biological targets, making it a candidate for designing new therapeutic agents.

- Agrochemicals : It is utilized in the formulation of herbicides and pesticides. The bromine and trifluoroethyl groups improve the efficacy of these compounds by enhancing their lipophilicity and stability .

Research indicates that this compound exhibits potential biological activities:

- Enzyme Interaction Studies : The compound has been investigated for its ability to interact with various enzymes, which can lead to the development of enzyme inhibitors or activators .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry .

Table 1: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals | Enhances biological interactions |

| Agrochemicals | Herbicide formulation | Improves efficacy and stability |

| Biological Studies | Enzyme interactions | Potential for drug development |

Case Study 1: Synthesis of Herbicides

A study highlighted the synthesis of herbicidal compounds using this compound as an intermediate. The resulting products demonstrated significant herbicidal activity against common agricultural weeds .

Case Study 2: Drug Development

In another research effort, scientists explored the use of this compound in developing new antibiotics. The structural modifications facilitated by the bromine and trifluoroethyl groups showed promise in enhancing the binding affinity to bacterial targets .

Propiedades

IUPAC Name |

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVCGOGEIWHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.